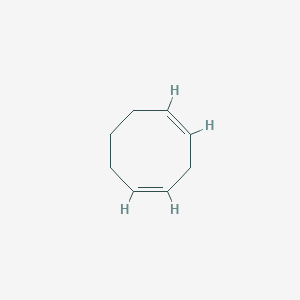

1,4-Cyclooctadiene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Cyclooctadiene (COD) is a cyclic hydrocarbon with the molecular formula C8H12. It is a colorless liquid with a boiling point of 144 °C and a melting point of -46 °C. COD is widely used in organic chemistry as a ligand for transition metal catalysts and as a precursor to various chemicals, including cyclooctene, cyclooctene oxide, and cyclooctanone.

Wirkmechanismus

The mechanism of action of 1,4-Cyclooctadiene as a ligand for transition metal catalysts is complex and depends on the specific metal ion and reaction conditions. In general, the 1,4-Cyclooctadiene ligand coordinates to the metal ion through its two double bonds, forming a stable complex. The 1,4-Cyclooctadiene ligand can also act as a chelating ligand, coordinating to the metal ion through both double bonds and one of the carbon atoms in the ring.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of 1,4-Cyclooctadiene. However, studies have shown that 1,4-Cyclooctadiene can be toxic to aquatic organisms at high concentrations. It is also a skin irritant and can cause respiratory irritation if inhaled. Therefore, proper safety precautions should be taken when handling 1,4-Cyclooctadiene in the laboratory.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1,4-Cyclooctadiene as a ligand for transition metal catalysts include its high stability, versatility, and low cost. The 1,4-Cyclooctadiene ligand is also easily synthesized and readily available in large quantities. However, the use of 1,4-Cyclooctadiene in catalytic reactions can be limited by its steric bulk, which can hinder its coordination to the metal ion and affect the reaction rate and selectivity.

Zukünftige Richtungen

There are several future directions for research on 1,4-Cyclooctadiene. One area of interest is the development of new transition metal complexes using 1,4-Cyclooctadiene as a ligand for catalytic reactions. Another area of research is the synthesis of novel compounds using 1,4-Cyclooctadiene as a precursor, including cyclic ethers and ketones. Further studies on the toxicity and environmental impact of 1,4-Cyclooctadiene are also needed to ensure its safe use in laboratory experiments.

Conclusion

In conclusion, 1,4-Cyclooctadiene is a versatile and widely used ligand for transition metal catalysts in organic chemistry. Its stability, versatility, and low cost make it an attractive option for a variety of catalytic reactions. However, its steric bulk can limit its use in certain reactions. Further research is needed to explore the full potential of 1,4-Cyclooctadiene in catalytic reactions and to ensure its safe use in laboratory experiments.

Synthesemethoden

The most common method of synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction of butadiene with ethylene. The reaction is catalyzed by a transition metal complex, typically palladium or nickel, and yields a mixture of isomers, including the 1,4 and 1,5 isomers. The isomers can be separated by distillation or chromatography, with the 1,4 isomer being the most commonly used.

Wissenschaftliche Forschungsanwendungen

1,4-Cyclooctadiene is widely used as a ligand for transition metal catalysts, particularly in the field of organometallic chemistry. The 1,4-Cyclooctadiene ligand is highly versatile and can form stable complexes with a wide range of metal ions, including palladium, platinum, rhodium, and ruthenium. These complexes are used in a variety of catalytic reactions, including hydrogenation, cross-coupling, and olefin metathesis.

Eigenschaften

CAS-Nummer |

16327-22-3 |

|---|---|

Produktname |

1,4-Cyclooctadiene |

Molekularformel |

C8H12 |

Molekulargewicht |

108.18 g/mol |

IUPAC-Name |

(1Z,4Z)-cycloocta-1,4-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |

InChI-Schlüssel |

DNZZPKYSGRTNGK-PQZOIKATSA-N |

Isomerische SMILES |

C1C/C=C\C/C=C\C1 |

SMILES |

C1CC=CCC=CC1 |

Kanonische SMILES |

C1CC=CCC=CC1 |

Andere CAS-Nummern |

16327-22-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)

![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)